molecular formula C11H7N3O B14265438 3-(Pyridazin-4-yl)-2,1-benzoxazole CAS No. 140181-57-3

3-(Pyridazin-4-yl)-2,1-benzoxazole

Cat. No.: B14265438
CAS No.: 140181-57-3
M. Wt: 197.19 g/mol
InChI Key: YKYSHDIBIAWSPK-UHFFFAOYSA-N
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Description

3-(Pyridazin-4-yl)-2,1-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridazin-4-yl)-2,1-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoic acid with hydrazine derivatives to form the pyridazine ring, followed by cyclization to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridazin-4-yl)-2,1-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

3-(Pyridazin-4-yl)-2,1-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridazin-4-yl)-2,1-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridazin-4-yl)-2,1-benzoxazole is unique due to the combination of the benzoxazole and pyridazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications .

Properties

140181-57-3

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

3-pyridazin-4-yl-2,1-benzoxazole

InChI

InChI=1S/C11H7N3O/c1-2-4-10-9(3-1)11(15-14-10)8-5-6-12-13-7-8/h1-7H

InChI Key

YKYSHDIBIAWSPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C=C1)C3=CN=NC=C3

Origin of Product

United States

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